Home > Products > Screening Compounds P128955 > 1-(4-nitrophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}ethanone
1-(4-nitrophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}ethanone -

1-(4-nitrophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}ethanone

Catalog Number: EVT-4229657
CAS Number:
Molecular Formula: C21H15N3O5S2
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 2: Alkylation of the thiol. The 1-(phenylsulfonyl)-1H-benzimidazole-2-thiol can be alkylated with 2-bromo-1-(4-nitrophenyl)ethanone in the presence of a base like triethylamine [, , ] to yield the target compound.
Molecular Structure Analysis
  • NMR Spectroscopy (1H and 13C): This technique will provide information on the number and types of protons and carbon atoms present in the molecule, as well as their connectivity and environment. [, , , , , , ]
  • IR Spectroscopy: This technique will reveal the presence of functional groups such as carbonyl (C=O), nitro (NO2), and sulfonyl (SO2) groups, which are characteristic of this compound. [, , , ]
  • Mass Spectrometry: This technique will provide information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure. [, , , , ]
  • X-ray Crystallography: If the compound can be crystallized, this technique will provide a detailed three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. [, , , , , , , , ]
Chemical Reactions Analysis
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like iron or zinc in acidic conditions. []
  • Condensation Reactions: The carbonyl group can undergo condensation reactions with amines, hydrazines, and other nucleophilic reagents. [, ]
Mechanism of Action
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical cellular processes, such as bacterial cell wall synthesis, DNA replication, or viral protein synthesis. [, , , ]
  • Receptor Binding: The compound may bind to specific receptors and modulate their activity, interfering with signal transduction pathways. [, ]
Applications
  • Antimicrobial Research: Could be investigated for its activity against a panel of bacterial and fungal strains, including drug-resistant pathogens. [, , , , , , , , ]
  • Anticancer Research: May exhibit antiproliferative activity against various cancer cell lines and could be studied for its potential as a lead compound for developing new anticancer drugs. [, , , ]
  • Antiviral Research: Similar benzimidazole derivatives have shown activity against viruses like hepatitis C. [] This compound could be explored for its antiviral potential.
  • Compound Description: This compound was synthesized and characterized using X-ray crystallography and spectral analyses (NMR and IR) [].
  • Compound Description: This benzimidazole derivative was synthesized and evaluated for anti-inflammatory activity using the rat-paw-oedema method [].
  • Compound Description: This compound was a key intermediate in a two-step synthesis and was characterized using NMR, mass spectrometry, and IR spectroscopy [].
  • Compound Description: This compound was synthesized in two steps and characterized by NMR spectroscopy, mass spectrometry, and infrared spectroscopy [].

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide

  • Compound Description: This compound and its derivatives (4a-h) were synthesized and their antimicrobial activity was evaluated against Chloramphenicol and Amphotericin B [].

3-Methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one

  • Compound Description: This compound was synthesized using green chemistry principles with PEG-600 as a solvent. The compound's potential anticancer activity was investigated through molecular docking studies [].

3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes

  • Compound Description: This compound serves as a fundamental building block for the development of novel antimicrobial agents. Its structural modifications have resulted in derivatives with notable effects on S. aureus, E. coli, and Candida fungal strains [].

1-(4-(4-((6-((7chloroquinolin-4-yl)amino)hexyl)amino)-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone

  • Compound Description: This compound serves as a precursor for biologically active chalcones. The chalcones synthesized from this compound have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria [].

1-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one

  • Compound Description: This benzimidazole derivative, like other members of its class, exhibits a wide spectrum of biopharmacological activities, including antihelminthic, antitumor, antimicrobial, antifungal, antiviral, antihistaminic, and antiallergic properties [].

3-(2-[1H Benzimidazole-2-YL)-2-Oxethyl] Phenyl) Acetic Acid

  • Compound Description: This benzimidazole derivative has been synthesized and evaluated for its anti-inflammatory activity using the rat-paw-oedema method. The results indicated its potential as an anti-inflammatory agent [].

1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone

  • Compound Description: This indole derivative has been structurally characterized. Its molecular structure is notable for the distorted tetrahedral configuration of the sulfur atom and the nearly planar indole moiety [].

1-{2-[(E)-2-(5-Chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one

  • Compound Description: This compound, an indole derivative, has been structurally characterized. Its crystal packing is dominated by C—H⋯O hydrogen bonds, resulting in the formation of (22) inversion dimers [].

(E)-1-(4-{[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone

  • Compound Description: This pyrazole derivative was synthesized through the reaction of a β-diketohydrazone with a substituted arylhydrazine in an acidic environment. The compound's structure has been confirmed by crystallography [].

1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone

  • Compound Description: This triazole derivative has been characterized, and its crystal structure reveals the presence of two independent molecules within the asymmetric unit. These molecules are linked by C—H⋯O hydrogen bonds, forming chains [].

2-Amino-6-[(p-nitrophenyl)thio]benzthiazol

  • Compound Description: This benzothiazole derivative served as a key starting material for the synthesis of various dithiocarbamate-containing derivatives. These derivatives were further reacted to yield a series of benzthiazole compounds with diverse substitutions [].

1-(1H-indol-1-yl)ethanone derivatives

  • Compound Description: Novel 1-(1H-indol-1-yl)ethanone compounds were synthesized, and their computational effects on the COX-2 enzyme were analyzed. The compounds were further tested for their in vivo analgesic and anti-inflammatory activity [].
  • Compound Description: This pyrazole derivative has been synthesized and structurally characterized. Its crystal packing is characterized by the formation of inversion dimers linked through pairs of C—H⋯O hydrogen bonds [].
  • Compound Description: This compound has been structurally characterized, revealing a planar benzimidazole ring system oriented at a specific dihedral angle relative to the furan ring. The crystal structure exhibits intermolecular C—H⋯N interactions, forming centrosymmetric dimers [].
  • Compound Description: This structurally characterized compound features a planar benzimidazole ring system positioned at a dihedral angle relative to the furan ring. The crystal structure is stabilized by intermolecular C—H⋯N interactions, forming centrosymmetric dimers [].

1-(1,5-Diphenyl-4-phenylsulfonyl-1H-pyrazol-3-yl)ethanone

  • Compound Description: The crystal structure of this compound shows two molecules with similar geometries in the asymmetric unit. These molecules are linked by C—H⋯S hydrogen bonds, forming inversion dimers [].

1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone

  • Compound Description: The crystal structure of this pyrazole derivative highlights that both the acetyl and phenyl substituents on the pyrazole ring are twisted. Additionally, the tolyl substituent exhibits disorder over two positions [].

N-(naphthalen-1-yl)propanamide derivatives

  • Compound Description: A series of N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species [].
  • Compound Description: This series of compounds was synthesized and screened for in vitro inhibitory activity against human cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-235), and human pancreatic carcinoma (PANC-1) cell lines [].
  • Compound Description: This indole-based compound displayed potent antimalarial activity against the P. falciparum 3D7 strain, comparable to chloroquine [].

1-(5-chloro-1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone

  • Compound Description: This indole derivative demonstrated potent antimalarial activity against the P. falciparum 3D7 strain, equivalent to that of chloroquine. Notably, it exhibited low toxicity against HeLa cells and minimal hemolytic activity toward uninfected red blood cells [].
  • Compound Description: This compound series, designed as a novel drug strategy for breast cancer, aims to inhibit STAT3 phosphorylation in human breast cancer cells [].

N-substituted-3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazoline-1-carbothioamides

  • Compound Description: Designed as potential inhibitors of STAT3 phosphorylation in breast cancer cells, these compounds represent a new approach to targeting STAT3 signaling [].

1-[(R)-2-(1,3-benzimidazol-2-yl)-1-pyrrolidinyl]-2-(4-methyl-1,4-diazepan-1-yl)-1-ethanone

  • Compound Description: Identified through virtual screening and Linear Interaction Energy (LIE) calculations, this benzimidazole derivative shows potential as a non-covalent inhibitor of the SARS-CoV-2 main protease (3CLpro) [].
  • Compound Description: Highlighted as a potential non-covalent inhibitor of the SARS-CoV-2 main protease (3CLpro) based on virtual screening and LIE calculations, this compound demonstrates promising interactions within the 3CLpro active site [].

2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide

  • Compound Description: This thiazole derivative displayed the most potent antibacterial activity among a series of synthesized compounds, highlighting its potential as an antibacterial agent [].
  • Compound Description: This thiazole derivative exhibited significant antibacterial activity, making it a promising candidate for further development as an antibacterial agent [].

2-[Benzothiazol-2-ylthio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide

  • Compound Description: This compound demonstrated noteworthy antifungal activity against C. parapsilosis and C. glabrata, indicating its potential as an antifungal agent [].
  • Compound Description: This series of benzimidazole derivatives was designed and synthesized to combat Botrytis cinerea, a significant plant fungal pathogen. Several compounds in this series displayed impressive fungicidal activity, comparable to or surpassing that of the commercial fungicide carbendazim [].
  • Compound Description: This compound showed strong antifungal activity against M. luteum, comparable to the commonly used drug vancomycin [].

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This triazole derivative exhibited potent anticancer activity, demonstrating significant cytotoxicity against the human glioblastoma U-87 cell line [, ].

2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one derivatives

  • Compound Description: This series of compounds, designed as potential antifungal agents, demonstrated good activity against Candida species. Notably, compound 5w from this series exhibited antifungal activity comparable to the reference drugs ketoconazole and fluconazole [].

1-((4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one

  • Compound Description: This triazole derivative showed significant antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans [].

1-(4-methoxyphenyl)-2-(4-ethyl-5-(((3-(pyridin-4-yl)1H)-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This triazole derivative exhibited pronounced antimicrobial activity against various microbial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans [].

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(6-iodo-2-phenyl-4-thioxoquinazolin-3(4H)-yl)ethanone

  • Compound Description: This compound exhibited significant cytotoxic activity against both HePG-2 and MCF-7 cell lines, comparable to the reference compound doxorubicin [].

Ethyl 3-(2-(2-(6-iodo-2-phenyl-4-thioxoquinazolin-3(4H)-yl)acetyl)hydrazono)butanoate

  • Compound Description: This compound demonstrated substantial cytotoxic activity against HePG-2 and MCF-7 cell lines, comparable to the reference compound doxorubicin [].

1-(4-Fluorophenyl)-2-((6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)ethanone

  • Compound Description: This triazolothiadiazine derivative displayed notable anticancer activity, specifically against the renal cancer OU-31 cell line, highlighting its potential as an anticancer agent [].

1-(4-Bromophenyl)-2-((6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)ethanone

  • Compound Description: This triazolothiadiazine derivative exhibited significant anticancer activity, particularly against the renal cancer OU-31 cell line, suggesting its potential for further development [].

2-((6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)-1-(4-fluorophenyl)ethanone

  • Compound Description: This triazolothiadiazine derivative showed promising anticancer activity, demonstrating potent inhibitory effects against both the renal cancer OU-31 cell line and the leukemia MOLT-4 cell line [].

4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

  • Compound Description: JZL184 is a monoacylglycerol lipase (MAGL) inhibitor. While it exhibits antinociceptive and anti-inflammatory effects, repeated high-dose administration can lead to dependence, tolerance, and CB1 receptor downregulation [].

2-{4-[(1-benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitro-phenyl)-acetamide

  • Compound Description: This benzimidazole derivative showed significant antiviral activity against hepatitis C virus (HCV) in vitro [].

2-(4-{[1-(p-chlorobenzoyl)-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)-acetamide

  • Compound Description: This benzimidazole derivative displayed significant antiviral activity against HCV in vitro [].
  • Compound Description: These compounds were used as starting materials in the synthesis of pyrazolyl appended 1,3,4-oxadiazole derivatives. These derivatives were evaluated for their antibacterial and antioxidant properties [].

(Benz-)imidazolin-2-ylidene-benzimidazolatonickel(II) Chelates

  • Compound Description: This class of nickel(II) complexes features an anionic C,N-amido-chelating NHC ligand. These complexes exhibit intriguing electronic structures and redox behavior, with the HOMO delocalized over the nickel center, cyclopentadienyl ring, and chelate ligand [].
  • Compound Description: This benzimidazole derivative showed promising antibacterial activity against both Gram-negative and Gram-positive clinical isolates, particularly those resistant to Norfloxacin. Molecular docking studies suggested that its activity might stem from the inhibition of bacterial topoisomerase II and DNA gyrase [].

Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]ethanoate

  • Compound Description: This benzimidazole derivative has been structurally characterized, revealing two independent molecules in the asymmetric unit. These molecules form inversion dimers in the crystal structure through intermolecular N—H⋯N hydrogen bonds [].
  • Compound Description: This series of benzimidazole derivatives was synthesized and assessed for antimicrobial and antifungal activities against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans [].
  • Compound Description: These quinoxaline derivatives were synthesized and evaluated for their antimicrobial activity in vitro. Some exhibited notable antibacterial or antifungal properties [].

Properties

Product Name

1-(4-nitrophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}ethanone

IUPAC Name

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-(4-nitrophenyl)ethanone

Molecular Formula

C21H15N3O5S2

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C21H15N3O5S2/c25-20(15-10-12-16(13-11-15)24(26)27)14-30-21-22-18-8-4-5-9-19(18)23(21)31(28,29)17-6-2-1-3-7-17/h1-13H,14H2

InChI Key

ITNHACKOWWYXSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.